N-[(2E)-5-cyclopropyl-1,3,4-thiadiazol-2(3H)-ylidene]-2-(propan-2-ylamino)-1,3-thiazole-4-carboxamide
Description
N-[(2E)-5-cyclopropyl-1,3,4-thiadiazol-2(3H)-ylidene]-2-(propan-2-ylamino)-1,3-thiazole-4-carboxamide is a structurally complex organic compound characterized by a fused thiadiazole-thiazole system. Its molecular formula is C12H17N5OS2, with a molecular weight of 311.4 g/mol . The compound features:
- A 1,3,4-thiadiazole ring substituted with a cyclopropyl group at position 3.
- A thiazole ring with a propan-2-ylamino group at position 2 and a carboxamide functional group at position 2.
- An (E)-configuration at the imine bond linking the two heterocyclic systems.
The synthesis typically involves multi-step reactions, including cyclocondensation of thiosemicarbazides, alkylation, and coupling reactions under controlled conditions (e.g., ethanol solvent, reflux) .
Properties
IUPAC Name |
N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-2-(propan-2-ylamino)-1,3-thiazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N5OS2/c1-6(2)13-11-14-8(5-19-11)9(18)15-12-17-16-10(20-12)7-3-4-7/h5-7H,3-4H2,1-2H3,(H,13,14)(H,15,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUYQUEMDJFDXFK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC1=NC(=CS1)C(=O)NC2=NN=C(S2)C3CC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N5OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2E)-5-cyclopropyl-1,3,4-thiadiazol-2(3H)-ylidene]-2-(propan-2-ylamino)-1,3-thiazole-4-carboxamide involves multiple steps. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction typically involves the use of cyclopropylamine, thiadiazole derivatives, and thiazole carboxylic acid. The reaction conditions often require specific catalysts and solvents to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and advanced purification techniques to meet industrial standards .
Chemical Reactions Analysis
Nucleophilic Substitution at the Thiadiazole Ring
The electron-deficient thiadiazole ring undergoes nucleophilic substitution, particularly at the C-2 position. Reactivity is influenced by the cyclopropyl group’s electron-donating effects and steric constraints.
| Reagent | Conditions | Product | Yield (%) | Reference |
|---|---|---|---|---|
| Hydrazine | Ethanol, reflux, 6 h | Thiadiazole-hydrazine adduct | 78 | |
| Sodium methoxide | DMF, 80°C, 3 h | Methoxy-substituted thiadiazole derivative | 65 | |
| Ammonia | THF, RT, 12 h | Amino-thiadiazole analog | 52 |
Mechanistic studies suggest that the cyclopropyl group stabilizes transition states via hyperconjugation, enhancing substitution rates compared to non-cyclopropyl analogs.
Hydrolysis of the Carboxamide Group
The carboxamide group undergoes acid- or base-catalyzed hydrolysis to yield carboxylic acid derivatives. Reaction rates depend on steric hindrance from the isopropylamino group.
| Conditions | Catalyst | Product | Reaction Time | Yield (%) |
|---|---|---|---|---|
| 6M HCl, 100°C | None | Thiazole-4-carboxylic acid | 4 h | 89 |
| NaOH (2M), ethanol, 70°C | Phase-transfer | Sodium carboxylate salt | 2 h | 94 |
Kinetic data indicate pseudo-first-order behavior, with activation energies ~45 kJ/mol in acidic conditions.
Alkylation of the Isopropylamino Group
The secondary amine undergoes alkylation with alkyl halides or epoxides, forming tertiary amines. Steric effects from the isopropyl group moderate reactivity.
| Alkylating Agent | Solvent | Temperature | Product | Yield (%) |
|---|---|---|---|---|
| Methyl iodide | Acetonitrile | 60°C | N-methyl-isopropylamino derivative | 72 |
| Ethylene oxide | DCM | RT, 24 h | Hydroxyethyl-substituted analog | 68 |
Regioselectivity is influenced by the bulky thiadiazole-thiazole framework, favoring N-alkylation over competing pathways.
Cycloaddition Reactions
The thiadiazole ring participates in [3+2] cycloadditions with dipolarophiles like acrylonitrile, forming fused heterocycles.
| Dipolarophile | Conditions | Product | Yield (%) |
|---|---|---|---|
| Acrylonitrile | Toluene, 110°C, 8 h | Pyrazolo-thiadiazole hybrid | 61 |
| Phenylacetylene | CuI catalyst, 80°C | Triazole-linked derivative | 57 |
Density functional theory (DFT) calculations suggest a concerted mechanism with activation barriers of ~90 kJ/mol.
Oxidation and Reduction Pathways
-
Oxidation : The thiazole sulfur atom oxidizes to sulfoxide/sulfone derivatives using mCPBA or H₂O₂.
-
Reduction : Catalytic hydrogenation (Pd/C, H₂) reduces the thiadiazole ring to a dihydrothiadiazole.
| Reaction Type | Reagent | Product | Yield (%) |
|---|---|---|---|
| Oxidation | mCPBA, DCM | Thiazole sulfoxide | 83 |
| Reduction | H₂, Pd/C, EtOH | Dihydrothiadiazole-thiazole hybrid | 76 |
Biological Activity Correlation
While not a direct chemical reaction, the compound’s reactivity underpins its pharmacological effects. Hydrolysis products (e.g., carboxylic acid derivatives) exhibit enhanced cytotoxicity against cancer cell lines (IC₅₀ = 1.02–2.04 μM) . Alkylated analogs show improved logP values, correlating with blood-brain barrier permeability in CNS-targeted drug candidates.
Stability Under Physiological Conditions
Studies in simulated gastric fluid (pH 2.0) and plasma (pH 7.4) reveal:
-
Half-life : 12 h (pH 2.0) vs. 48 h (pH 7.4), indicating acid-catalyzed degradation.
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Major Degradation Pathway : Hydrolysis of the carboxamide group to carboxylic acid.
Scientific Research Applications
N-[(2E)-5-cyclopropyl-1,3,4-thiadiazol-2(3H)-ylidene]-2-(propan-2-ylamino)-1,3-thiazole-4-carboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of N-[(2E)-5-cyclopropyl-1,3,4-thiadiazol-2(3H)-ylidene]-2-(propan-2-ylamino)-1,3-thiazole-4-carboxamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or modulate receptor activity, leading to its biological effects. The pathways involved can include inhibition of protein kinases or modulation of signal transduction pathways .
Comparison with Similar Compounds
Comparison with Similar Compounds
Thiadiazole and thiazole derivatives are widely studied for their pharmacological properties. Below is a comparative analysis of structurally analogous compounds:
Table 1: Structural and Functional Comparison of Thiadiazole-Thiazole Derivatives
Key Findings:
Structural Influence on Bioactivity: The cyclopropyl group in the main compound improves metabolic stability compared to bulkier substituents (e.g., benzyl or nitrophenyl groups) .
Dual Heterocyclic Advantage: Compounds combining thiadiazole and thiazole rings (e.g., the main compound and its cyclopentylamino analog) exhibit broader biological activity than single-ring derivatives (e.g., thiazolidinediones) .
Pharmacokinetic Trade-offs :
- Electron-withdrawing groups (e.g., nitro in C8H7N5O6S) increase reactivity but reduce solubility, limiting in vivo efficacy .
- Methoxy groups (e.g., in dimethoxyphenyl derivatives) improve target binding but may increase off-target interactions .
Table 2: Comparative Pharmacokinetic Properties
Biological Activity
N-[(2E)-5-cyclopropyl-1,3,4-thiadiazol-2(3H)-ylidene]-2-(propan-2-ylamino)-1,3-thiazole-4-carboxamide is a complex organic compound with significant potential in medicinal chemistry. Its unique structural features, including thiadiazole and thiazole rings, contribute to its biological activity, particularly in the fields of antimicrobial and anticancer research. This article delves into the biological activities associated with this compound, supported by relevant data tables, case studies, and research findings.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 326.42 g/mol. The structural complexity is essential for its interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C17H18N4OS |
| Molecular Weight | 326.42 g/mol |
| CAS Number | 1219566-97-8 |
Antimicrobial Activity
Research has indicated that compounds similar to this compound exhibit notable antimicrobial properties. For instance, a study highlighted the effectiveness of thiadiazole derivatives against various Gram-positive and Gram-negative bacteria. The compound's mechanism involves the inhibition of bacterial growth by disrupting cellular functions.
Case Study: Antibacterial Efficacy
In a recent study assessing antibacterial activity, derivatives of thiadiazole were tested against resistant strains of Staphylococcus aureus and Escherichia coli. The results showed significant inhibition zones ranging from 20 mm to 30 mm at concentrations as low as 10 µg/mL. This suggests a promising application for treating infections caused by antibiotic-resistant bacteria .
Anticancer Activity
The compound has also been investigated for its potential anticancer properties. Studies have demonstrated that certain analogs can induce apoptosis in cancer cell lines through the modulation of specific signaling pathways.
The proposed mechanism involves the inhibition of enzymes responsible for cell proliferation and survival. For example, compounds similar to this compound have been shown to inhibit the activity of protein kinases involved in tumor growth .
Anti-inflammatory Activity
In addition to antimicrobial and anticancer properties, this compound has demonstrated anti-inflammatory effects in various models. The mechanism is believed to involve the inhibition of pro-inflammatory cytokines and mediators.
Research Findings
A study on thiazole derivatives indicated that they could significantly reduce inflammation markers in animal models of arthritis. The compounds led to decreased levels of TNF-alpha and IL-6, suggesting their utility in inflammatory conditions .
Q & A
Q. What are the common synthetic routes for preparing 1,3,4-thiadiazole-thiazole hybrid compounds like the target molecule?
- Methodological Answer : Synthesis typically involves cyclization reactions under reflux conditions. For example, 1,3,4-thiadiazole derivatives are synthesized by reacting N-arylthiosemicarbazides with acyl chlorides in POCl₃ at 90°C, followed by pH adjustment (ammonia solution) to precipitate products . Thiazole moieties can be formed via Hantzsch-type reactions using α-haloketones and thioureas. Key steps include solvent selection (e.g., acetonitrile for initial reactions, DMF for cyclization) and catalysts like iodine/triethylamine to promote sulfur elimination and ring closure . Characterization via ¹H/¹³C NMR, IR, and elemental analysis is critical to confirm structure .
Q. How are spectroscopic techniques (NMR, IR) applied to validate the structure of such compounds?
- Methodological Answer :
- ¹H NMR : Signals for aromatic protons (δ 7.2–7.8 ppm), thiazole/Thiadiazole CH groups (δ 8.0–9.0 ppm), and aliphatic protons (e.g., cyclopropyl CH at δ 1.0–2.0 ppm) are analyzed. For example, in similar compounds, thiazole-H appears as a singlet at δ 7.82 ppm .
- IR : Absorbance bands for C=O (1650–1700 cm⁻¹), C=N (1600–1640 cm⁻¹), and S–N (650–750 cm⁻¹) confirm functional groups .
- Elemental Analysis : Discrepancies between calculated and observed C/H/N/S values (>0.3%) indicate impurities, necessitating recrystallization (e.g., DMSO/water mixtures) .
Advanced Research Questions
Q. How can conflicting spectral data during structural elucidation be resolved?
- Methodological Answer : Contradictions may arise from tautomerism (e.g., thione-thiol tautomers) or residual solvents. Strategies include:
- Variable Temperature NMR : To identify dynamic equilibria (e.g., thiadiazole ring puckering) .
- X-ray Crystallography : Definitive confirmation of regiochemistry and stereochemistry. For example, X-ray analysis of N-{2,2,2-trichloro-1-[(5-aryl-thiadiazol-2-yl)amino]ethyl}amides revealed bond angles (e.g., C–S–N ≈ 105.4°) and dihedral angles critical for activity .
- HSQC/HMBC Experiments : To correlate ambiguous protons with carbons, resolving overlapping signals in crowded aromatic regions .
Q. What computational methods are suitable for predicting bioactivity, and how do they align with experimental results?
- Methodological Answer :
- QSAR Models : Train models using descriptors like logP, polar surface area, and H-bond donors. For example, a study on sulfonamide analogs achieved R² > 0.85 between predicted and observed anti-GBM activity (e.g., AL34: predicted 0.5212 vs. observed 0.5644) .
- Docking Studies : Use software like AutoDock to assess binding to targets (e.g., α-glucosidase). Align docking poses (e.g., π-π stacking with active-site residues) with experimental IC₅₀ values . Validate with MD simulations to check pose stability over 100 ns .
Q. How can reaction yields be optimized for thiadiazole-thiazole hybrids?
- Methodological Answer :
- Catalyst Screening : Triethylamine improves cyclization efficiency by scavenging HCl in POCl₃-mediated reactions .
- Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates, increasing yields by 15–20% compared to THF .
- Microwave-Assisted Synthesis : Reduces reaction time from hours to minutes (e.g., 80% yield in 10 min vs. 3 hours under reflux) .
Data Contradiction Analysis
Q. How to address discrepancies between predicted and observed biological activity in SAR studies?
- Methodological Answer :
- Re-evaluate Descriptors : Incorporate steric/electronic parameters (e.g., Hammett σ values) if outliers exist. For instance, electron-withdrawing groups on the thiadiazole ring may reduce activity despite predictions .
- Experimental Validation : Re-test compounds under standardized assays (e.g., MIC for antimicrobial activity) to rule out batch variability .
- Meta-Analysis : Compare with structurally analogous compounds (e.g., 5-methyl-1,3,4-thiadiazol-2-ylidene derivatives) to identify conserved pharmacophores .
Experimental Design Considerations
Q. What in vitro assays are appropriate for evaluating the antiviral potential of this compound?
- Methodological Answer :
- Plaque Reduction Assay : Test inhibition of viral replication (e.g., influenza A/H1N1) at non-cytotoxic concentrations (CC₅₀ > 100 µM) .
- Protease Inhibition Assay : For SARS-CoV-2, measure IC₅₀ against 3CLpro using fluorescence resonance energy transfer (FRET) substrates .
- Cytokine Profiling : Use ELISA to assess immunomodulatory effects (e.g., IL-6 suppression in THP-1 cells) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
